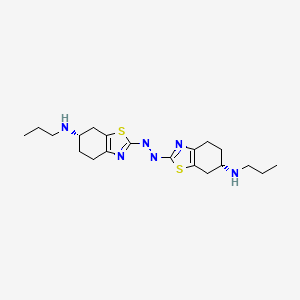
Pramipexole dimer impurity II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pramipexole dimer impurity II is a degradation product associated with the pharmaceutical compound pramipexole, which is primarily used to treat Parkinson’s disease and restless legs syndrome. This impurity is formed during the stability study of pramipexole extended-release tablets and is identified using high-performance liquid chromatography (HPLC) and other analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pramipexole dimer impurity II involves a drug-excipient interaction mechanism. The impurity is detected at a relative retention time of 0.88 with respect to pramipexole using the pramipexole gradient HPLC-UV detection method described in the United States Pharmacopeia (USP). The structure of the impurity is identified and fully characterized using high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance techniques .
Industrial Production Methods: An efficient and straightforward synthetic approach has been developed to prepare this compound. This method confirms the proposed degradation pathway and structure of the impurity. The chromatographic separation is accomplished using a Zorbax Eclipse Plus C18 column, with mobile phase A consisting of 0.1% aqueous formic acid solution and mobile phase B consisting of 0.1% formic acid in acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions: Pramipexole dimer impurity II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the stability and degradation pathways of the compound.
Common Reagents and Conditions: The identification of this compound involves the use of reagents such as formic acid and acetonitrile. The reactions are typically carried out under controlled conditions to ensure accurate identification and characterization of the impurity .
Major Products Formed: The major product formed from the degradation of pramipexole is (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. This product is identified using high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance techniques .
Wissenschaftliche Forschungsanwendungen
Pramipexole dimer impurity II has several scientific research applications, including its use in the following fields:
Wirkmechanismus
The exact mechanism of action of pramipexole dimer impurity II is not well understood. it is believed to involve interactions with dopamine receptors in the brain, similar to pramipexole. Pramipexole itself is a non-ergot dopamine agonist that stimulates dopamine receptors in the striatum, a region of the brain responsible for motor control . The impurity may also interact with these receptors, potentially affecting the efficacy and safety of pramipexole-based medications .
Vergleich Mit ähnlichen Verbindungen
- Pramipexole impurity D
- Pramipexole dihydrochloride
Comparison: Pramipexole dimer impurity II is unique in its formation through a drug-excipient interaction mechanism. Unlike other impurities, it is specifically associated with the degradation of pramipexole during stability studies . Pramipexole impurity D and pramipexole dihydrochloride are other related compounds, but they differ in their chemical structures and formation pathways .
Eigenschaften
Molekularformel |
C20H30N6S2 |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
(6S)-N-propyl-2-[[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]diazenyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C20H30N6S2/c1-3-9-21-13-5-7-15-17(11-13)27-19(23-15)25-26-20-24-16-8-6-14(22-10-4-2)12-18(16)28-20/h13-14,21-22H,3-12H2,1-2H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
MRHJADFWPUZYJM-KBPBESRZSA-N |
Isomerische SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N=NC3=NC4=C(S3)C[C@H](CC4)NCCC |
Kanonische SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N=NC3=NC4=C(S3)CC(CC4)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















